molecular formula C20H17N5O3 B11327678 N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

Cat. No.: B11327678
M. Wt: 375.4 g/mol
InChI Key: DPLRBMCHFVOUKW-UHFFFAOYSA-N
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Description

N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that features a quinazolinone and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and pyrrole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C20H17N5O3/c1-11(26)22-12-5-4-6-13(9-12)25-10-16(27)17(18(25)21)19-23-15-8-3-2-7-14(15)20(28)24-19/h2-9,21,27H,10H2,1H3,(H,22,26)(H,23,24,28)

InChI Key

DPLRBMCHFVOUKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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